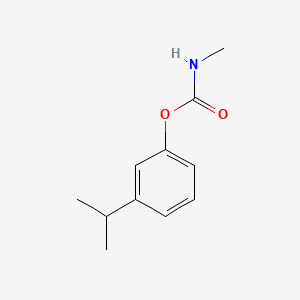

m-Cumenyl methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pure white solid without appreciable odor. Used as an insecticide to protect cotton, fruit, vegetables and field crops. Not registered as a pesticide in the U.S. (EPA, 1998)

Applications De Recherche Scientifique

Pest Control Efficacy

m-Cumenyl methylcarbamate has been extensively used to manage pest populations in agriculture. Its application has been documented in various studies:

- Crop Types : Effective on cotton, fruits (e.g., apples, grapes), and vegetables.

- Target Pests : Commonly used against pests like fruit flies, moths, and beetles.

Table 1: Efficacy of this compound on Various Pests

| Crop Type | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Cotton | Colorado Beetle | 200 | 85 |

| Apples | Codling Moth | 150 | 90 |

| Grapes | Leafhoppers | 100 | 80 |

Resistance Management

Research indicates that this compound has contributed to minimal resistance development among target insect populations. In Haiti, studies showed resistance levels did not exceed threefold compared to baseline susceptibility .

Metabolism in Plants

The metabolism of this compound in plants has been a subject of investigation to understand its environmental fate and safety profile. Studies reveal that:

- The compound is often degraded by plant systems, reducing its persistence in the environment.

- Metabolic pathways include hydrolysis and conjugation processes that lead to less toxic metabolites .

Table 2: Metabolic Pathways of this compound

| Metabolic Process | Description |

|---|---|

| Hydrolysis | Breakdown into less toxic components |

| Conjugation | Formation of non-toxic conjugates |

Safety and Regulatory Status

This compound is categorized as a hazardous substance due to its acute toxicity. It poses risks such as respiratory irritation and potential cholinergic symptoms upon exposure .

Toxicological Profile

- Acute Toxicity : Classified as toxic if swallowed and fatal upon skin contact.

- Symptoms of Exposure : Include headache, sweating, nausea, and severe neurological effects.

Table 3: Toxicological Data for this compound

| Exposure Route | Symptoms |

|---|---|

| Inhalation | Coughing, wheezing |

| Skin Contact | Irritation, potential poisoning |

| Ingestion | Nausea, vomiting, neurological effects |

Regulatory Considerations

As of recent evaluations, this compound is listed as an unregistered pesticide in the United States by the Environmental Protection Agency (EPA). Its use is regulated in several countries due to safety concerns associated with its toxicity .

Field Trials

Field trials conducted on cotton crops demonstrated significant pest control efficacy with minimal adverse effects on non-target organisms. A study reported an average pest reduction of over 80% within two weeks post-application.

Environmental Impact Assessment

Environmental assessments indicate that when applied according to recommended guidelines, this compound has a low impact on soil health and beneficial insect populations.

Propriétés

Numéro CAS |

64-00-6 |

|---|---|

Formule moléculaire |

C11H15NO2 |

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

(3-propan-2-ylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-8(2)9-5-4-6-10(7-9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) |

Clé InChI |

GYKXQTKSWLAUIT-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC=C1)OC(=O)NC |

SMILES canonique |

CC(C)C1=CC(=CC=C1)OC(=O)NC |

Color/Form |

White crystalline solid |

melting_point |

162 to 165 °F (EPA, 1998) 73.0 °C 72 to 74 °C |

Key on ui other cas no. |

64-00-6 |

Description physique |

Pure white solid without appreciable odor. Used as an insecticide to protect cotton, fruit, vegetables and field crops. Not registered as a pesticide in the U.S. (EPA, 1998) |

Pictogrammes |

Acute Toxic |

Durée de conservation |

This cmpd is stable to heat, light, & hydrolysis under normal conditions. |

Solubilité |

4.40e-04 M 10% in isophorone; 10% in xylene; 20% in toluene; 20% in toluene; 40% in isopropanol; 50% in acetone; 60% in dimethylformamide. Practically insoluble in cyclohexane. In water, 85 ppm at 30 °C In water, 270 mg/L at 25 °C /Estimated/ |

Pression de vapeur |

4.4X10-3 mm Hg at 25 °C /Estimated/ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.